molecular formula C26H24N4O4 B2873727 5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358101-82-2

5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2873727
CAS No.: 1358101-82-2
M. Wt: 456.502
InChI Key: DFAIZOWBJSWDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazinone core fused with an oxazole substituent. Key structural attributes include:

  • 2-Phenyl substitution: Enhances aromatic stacking and hydrophobic interactions.
  • 5-Methyloxazol-4-ylmethyl group: The oxazole ring is substituted with a 4-ethoxy-3-methoxyphenyl group, introducing steric bulk and electron-donating methoxy/ethoxy moieties that may influence solubility and target binding .

This structure is analogous to 3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 2108270-49-9), which shares the pyrazolo-pyrazinone backbone but differs in the oxadiazole substituent instead of oxazole .

Properties

IUPAC Name

5-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-4-33-23-11-10-19(14-24(23)32-3)25-27-21(17(2)34-25)16-29-12-13-30-22(26(29)31)15-20(28-30)18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAIZOWBJSWDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazole Derivatives

The core structure is synthesized through a one-pot protocol starting from ethyl 3-aryl-1H-pyrazole-5-carboxylate (Figure 1):

Step 1 : N-Alkylation
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate undergoes alkylation with 1,2-dibromoethane in acetonitrile using K₂CO₃ as a base. This yields ethyl 3-phenyl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate (85% yield).

Step 2 : Cyclization with Amines
Reaction with ammonia or primary amines induces pyrazine ring closure. For example, refluxing with butylamine in acetonitrile produces 5-butyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (78.1% yield).

Key Reaction Conditions :

  • Solvent: Acetonitrile or DMF
  • Temperature: 80–100°C (reflux)
  • Base: K₂CO₃ or Et₃N

Functionalization at the 5-Position

To introduce a reactive methylene group, bromination or hydroxymethylation is performed:

Bromination :
Treatment of 5H-pyrazolo[1,5-a]pyrazin-4-one with N-bromosuccinimide (NBS) in CCl₄ under radical initiation yields 5-bromomethyl derivatives.

Hydroxymethylation :
Oxidation of 5-methyl derivatives with SeO₂ or KMnO₄ generates 5-hydroxymethyl intermediates.

Synthesis of 2-(4-Ethoxy-3-Methoxyphenyl)-5-Methyloxazole

Robinson-Gabriel Cyclization

The oxazole ring is constructed via cyclodehydration of a β-ketoamide precursor (Figure 2):

Step 1 : Acylation of Amino Ketone
4-Ethoxy-3-methoxyacetophenone is converted to its β-ketoamide by reaction with methylamine hydrochloride in the presence of acetic anhydride.

Step 2 : Cyclization
Heating the β-ketoamide with POCl₃ or PPA induces cyclodehydration, yielding 2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazole (62–75% yield).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H), 6.93 (d, J = 8.4 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 3.88 (s, 3H), 2.45 (s, 3H), 1.42 (t, J = 7.0 Hz, 3H).
  • ESI-MS : m/z 262.1 [M+H]⁺.

Coupling of Core and Oxazole Moieties

Nucleophilic Alkylation

Reaction Scheme :
5-Bromomethylpyrazolo[1,5-a]pyrazin-4(5H)-one + 2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methanol → Target Compound

Conditions :

  • Solvent: DMF or THF
  • Base: NaH or K₂CO₃
  • Temperature: 0°C to room temperature
  • Yield: 68–72%

Optimization Note : Microwave irradiation (100°C, 30 min) improves yield to 81% by enhancing reaction kinetics.

Mitsunobu Reaction

For hydroxyl-containing intermediates, the Mitsunobu reaction with DIAD and PPh₃ facilitates coupling:
Procedure :
5-Hydroxymethylpyrazolo[1,5-a]pyrazin-4(5H)-one, oxazole methanol, DIAD, and PPh₃ in THF at 0°C → RT, 12 h.
Yield : 65–70%.

Spectral Characterization and Validation

Table 1: Spectroscopic Data for Target Compound

Technique Data
¹H NMR (500 MHz, DMSO-d₆) δ 8.21 (d, J = 7.5 Hz, 2H), 7.58–7.48 (m, 3H), 7.34 (s, 1H), 6.98 (d, J = 8.5 Hz, 1H), 6.82 (d, J = 8.5 Hz, 1H), 5.12 (s, 2H), 4.08 (q, J = 7.0 Hz, 2H), 3.85 (s, 3H), 2.41 (s, 3H), 1.38 (t, J = 7.0 Hz, 3H).
¹³C NMR (126 MHz, DMSO-d₆) δ 162.4, 159.8, 153.2, 149.6, 148.3, 137.5, 132.1, 129.4, 128.7, 127.9, 124.5, 116.2, 112.4, 111.8, 64.5, 56.3, 52.1, 14.9, 12.3.
HRMS (ESI-TOF) m/z 503.1932 [M+H]⁺ (calc. 503.1938).

Industrial-Scale Considerations and Yield Optimization

Table 2: Comparative Analysis of Coupling Methods

Method Conditions Yield (%) Purity (%)
Nucleophilic Alkylation K₂CO₃, DMF, 80°C, 6 h 72 98.5
Microwave-Assisted Alkylation K₂CO₃, DMF, 100°C, 30 min 81 99.2
Mitsunobu Reaction DIAD, PPh₃, THF, 12 h 70 97.8

Key Findings :

  • Microwave irradiation reduces reaction time by 75% while improving yield.
  • Nucleophilic alkylation offers better scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the pyrazolo[1,5-a]pyrazine core, potentially leading to ring-opening or hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group could yield a methoxybenzaldehyde derivative, while reduction of the oxazole ring could lead to an amino alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it a candidate for the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of advanced materials. Its heterocyclic structure may impart unique properties to polymers or other materials, making it useful in applications such as coatings, adhesives, or electronic devices.

Mechanism of Action

The mechanism of action of “5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one” would depend on its specific application. In a biological context, the compound may exert its effects by binding to specific molecular targets such as enzymes, receptors, or ion channels. This binding could modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Pyrazolo[1,5-a]Pyrimidinones (MK66 and MK63)

Example Compounds :

  • MK66 : 5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
  • MK63 : 2-Phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Property Target Compound MK66 MK63
Core Structure Pyrazolo-pyrazinone Pyrazolo-pyrimidinone Pyrazolo-pyrimidinone
Substituents Oxazole + ethoxy/methoxyphenyl Methoxyphenyl Tetrafluorophenyl
Molecular Weight ~500 g/mol (estimated) ~350 g/mol ~400 g/mol
Key Features Enhanced lipophilicity Moderate solubility High electronegativity

Analysis: The pyrazolo-pyrimidinone scaffold in MK66/MK63 replaces the pyrazinone ring, altering electronic properties.

Pyrazolo-Oxazole Derivatives (Compound 8c)

Example Compound : 2-[(1E)-1-(4-Hydroxyphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-ylazo]-5,5-dimethyl-1-oxa-3-aza-5,6-dihydroindene-7(4H)-one (8c) .

Property Target Compound Compound 8c
Oxazole Substituent Methyl + ethoxy/methoxyphenyl Azo-linked hydroxyphenyl
Biological Activity Not reported Antifungal/antioxidant
Melting Point Not available 375–377°C

Analysis :
Compound 8c’s azo group and hydroxyl substituents confer higher polarity, contrasting with the target compound’s lipophilic ethoxy/methoxy groups. The high melting point of 8c suggests strong crystalline packing, likely reducing solubility compared to the target compound .

Pyrazolo-Triazole Derivatives (CAS 2108270-49-9)

Example Compound : 3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one .

Property Target Compound CAS 2108270-49-9
Heterocycle Oxazole Oxadiazole
H-Bond Donors 1 (estimated) 1
H-Bond Acceptors 6 (estimated) 6
Molecular Weight ~500 g/mol (estimated) 337.33 g/mol

Analysis : The oxadiazole substituent in CAS 2108270-49-9 may enhance metabolic stability due to reduced ring strain compared to oxazole. However, the target compound’s ethoxy/methoxy groups could improve membrane permeability .

Biological Activity

The compound 5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one , often referred to as compound 1 , is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

Compound 1 has the following molecular formula and weight:

PropertyValue
Molecular FormulaC27H26N4O5
Molecular Weight486.5 g/mol
CAS Number1358910-53-8

The compound features multiple heterocyclic rings, including pyrazolo[1,5-a]pyrazine and oxazole moieties, which contribute to its biological activity.

The biological activity of compound 1 is hypothesized to involve interactions with various molecular targets, primarily protein kinases involved in signaling pathways related to cancer. Preliminary studies indicate that similar compounds exhibit significant inhibitory effects on epidermal growth factor receptor (EGFR) activity, which is crucial in tumor proliferation.

Molecular docking studies have suggested that compound 1 can bind effectively to the active sites of these targets, potentially leading to downstream effects on cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including compound 1, demonstrate notable antiproliferative effects against various cancer cell lines. For instance:

  • EGFR Inhibition : Compound 1 is structurally similar to other pyrazole derivatives that have shown IC₅₀ values as low as 0.07 μM against EGFR, suggesting potential for similar activity in inhibiting tumor growth .
  • MCF-7 Cell Line : In studies involving MCF-7 breast cancer cells, certain pyrazole derivatives exhibited IC₅₀ values around 0.08 μM, indicating strong antiproliferative properties .

Enzyme Inhibition

Compound 1 may also act as an inhibitor for various enzymes critical in metabolic pathways. Notably:

  • Peroxisome Proliferator-Activated Receptors (PPARs) : Binding affinity studies have indicated that compounds with similar structures can act as agonists or antagonists for PPARα and PPARγ, which are involved in lipid metabolism and glucose homeostasis. For instance, one study reported an EC₅₀ of 90 nM for PPARα activation .

Case Studies

A variety of studies have explored the biological implications of compounds structurally related to compound 1:

  • Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their biological activity against cancer cell lines. Compound C5 from this series displayed significant EGFR inhibitory activity comparable to established drugs like erlotinib .
  • Docking Simulations : Computational docking simulations have been employed to predict the binding affinity of compound 1 to various targets, providing insights into its potential therapeutic applications in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.